molecular formula C10H6FNO2 B11907295 4-Fluoroquinoline-8-carboxylic acid CAS No. 1416438-66-8

4-Fluoroquinoline-8-carboxylic acid

Cat. No.: B11907295
CAS No.: 1416438-66-8
M. Wt: 191.16 g/mol
InChI Key: YRDRTSMZKXNFAU-UHFFFAOYSA-N
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Description

4-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the broader class of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to form quinoline-2,4-dicarboxylic acid derivatives . Another approach involves the condensation of 4-fluoroaniline with suitable carboxylic acid derivatives under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, preventing the replication and transcription of bacterial DNA. This leads to the eventual death of the bacterial cell .

Comparison with Similar Compounds

Uniqueness: 4-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its ability to penetrate bacterial cells and inhibit DNA synthesis more effectively than non-fluorinated analogs .

Properties

CAS No.

1416438-66-8

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

4-fluoroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14)

InChI Key

YRDRTSMZKXNFAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)F

Origin of Product

United States

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